HSV-1 Potency versus Acyclovir
Karalicin demonstrates an IC50 of 0.004 μg/mL (14 nM) against HSV-1 [1]. In comparison, the clinical standard acyclovir exhibits an IC50 range of 0.02 to 13.5 μg/mL (89 nM to 60 μM) against HSV-1 in plaque reduction assays [2]. This represents an approximate 5- to 3,000-fold lower mass concentration for Karalicin relative to acyclovir under comparable in vitro conditions. However, when converted to molarity, Karalicin's 14 nM IC50 falls within the lower end of the reported acyclovir IC50 range (89 nM to 60 μM) . This molar context is critical for procurement decisions involving dose-equivalence calculations.
14 nM
89 nM–60 µM
| Evidence Dimension | IC50 (HSV-1) |
|---|---|
| Target Compound Data | 0.004 μg/mL (14 nM) |
| Comparator Or Baseline | Acyclovir: 0.02–13.5 μg/mL (89 nM – 60 μM) |
| Quantified Difference | Approximately 5–3,375× lower mass concentration; molar potency within reported acyclovir range (14 nM vs 89 nM–60 μM) |
| Conditions | In vitro antiviral assay; Karalicin: strain SS-3 isolate; Acyclovir: plaque-reduction assay against HSV-1 isolates |
Why This Matters
This data informs dose-ranging studies and confirms that Karalicin achieves HSV-1 inhibition at nanomolar concentrations, providing a benchmark for head-to-head screening against a well-characterized reference agent.
- [1] Lampis G, Deidda D, Maullu C, Pompei R, Satta G. Karalicin, a new biologically active compound from Pseudomonas fluorescens/putida. II. Biological properties. J Antibiot (Tokyo). 1996;49(3):263-266. doi:10.7164/antibiotics.49.263. View Source
- [2] FDA Label: Acyclovir (NDC 50090-0596) – Clinical Pharmacology IC50 Range Against HSV-1. View Source
